molecular formula C10H13ClN2O4 B581928 (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 331763-78-1

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B581928
CAS No.: 331763-78-1
M. Wt: 260.674
InChI Key: WPIIXVVGUXXORP-DDWIOCJRSA-N
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Description

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative that serves as a valuable synthetic intermediate in pharmaceutical research and development. Its structure, featuring both an amino group and a nitro-aromatic moiety, makes it a versatile building block for creating bioactive molecules . This compound is primarily utilized in the development of enzyme inhibitors and is a key intermediate in the synthesis of various compounds targeting neurological and cardiovascular disorders . Researchers often employ it in the study of enzyme kinetics and receptor interactions due to its ability to mimic natural substrates. It is also explored in the design of drugs aimed at modulating neurotransmitter activity, offering potential applications in treating conditions like depression, anxiety, and hypertension . The compound should be stored at 2-8°C under an inert gas atmosphere to maintain stability . This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661580
Record name (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-78-1
Record name Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Starting Material Selection

The (R)-configuration is introduced via enantioselective synthesis or resolution of racemic intermediates. For example, (R)-3-amino-4-arylbutanoic acids are often derived from L-amino acid precursors through stereospecific reactions. The patent highlights the use of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a starting material for BOC protection, a strategy transferable to the 4-nitrophenyl variant.

Nitration and Functionalization

The nitrophenyl group is introduced early in the synthesis to avoid side reactions. While direct nitration of phenyl precursors is feasible, regioselectivity challenges necessitate controlled conditions:

StepReagents/ConditionsPurpose
NitrationHNO₃/H₂SO₄, 0–5°C, 4–6 hIntroduces nitro group at para position
Chiral resolutionTartaric acid derivatives, ethanolIsolates (R)-enantiomer
Hydrochloride formationHCl gas in diethyl ether, 25°CConverts free amine to hydrochloride

Table 1: Key steps in functionalization and purification.

Optimization of BOC Protection

The patent CN112500316A emphasizes the role of BOC (tert-butoxycarbonyl) protection in minimizing side reactions and improving yield. Although developed for a trifluorophenyl analog, this method is applicable to nitrophenyl derivatives:

Solvent and Base Selection

Using water-immiscible solvents (e.g., toluene) and inorganic bases (e.g., NaOH) reduces condensation impurities. Comparative data from the patent illustrates the impact of solvent choice:

SolventBaseReaction Time (h)Yield (%)Purity (%)Condensation Impurity (%)
TolueneNaOH109099.870.12
THFEt₃N107583.2412.78
DichloromethaneK₂CO₃1881.776.9516.97

Table 2: Solvent and base effects on BOC protection efficiency.

Toluene outperforms polar solvents due to its immiscibility with water, facilitating phase separation and reducing by-product formation.

Temperature and Stoichiometry

Maintaining a reaction temperature of 20°C and a 1:1.2 molar ratio of amino acid to BOC-anhydride optimizes conversion. Deviations outside this range increase impurity levels by 15–20%.

Industrial-Scale Production

Scalable synthesis requires cost-effective purification and reproducibility. The patent’s industrial protocol involves:

Large-Batch Reactions

  • Mixing: Combine (R)-3-amino-4-(4-nitrophenyl)butanoic acid (10 kg), NaOH (3.5 kg), and water (25 L).

  • BOC-Anhydride Addition: Dissolve BOC-anhydride (10.29 kg) in toluene (20 L) and add dropwise at 20°C.

  • Workup: Separate layers, acidify the aqueous phase to pH 1–2 with HCl, and isolate the hydrochloride salt via filtration.

Purification Techniques

Crystallization from ethyl acetate/n-hexane mixtures achieves >99% purity. Liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm monitors impurities.

Challenges and Mitigation Strategies

Condensation Impurities

The primary impurity arises from self-condensation of the amino acid. Strategies to suppress this include:

  • Low-Temperature Reactions: Maintaining 0–20°C slows dimerization kinetics.

  • Excess BOC-Anhydride: A 1:2 molar ratio of amino acid to BOC-anhydride drives the reaction to completion.

Enantiomeric Purity

Chiral HPLC using cellulose-based columns ensures ≥99% enantiomeric excess (ee). Recrystallization in ethanol/water mixtures further enhances stereochemical purity.

Comparative Analysis of Methodologies

The table below contrasts three approaches for synthesizing this compound:

MethodAdvantagesLimitationsYield (%)Purity (%)
BOC ProtectionHigh purity, scalableRequires anhydrous conditions9099.87
Direct NitrationFewer stepsPoor regioselectivity6585.2
Enzymatic ResolutionEco-friendly, mild conditionsHigh enzyme cost7898.5

Table 3: Method comparison for industrial applicability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form various oxidation products depending on the conditions used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: ®-3-Amino-4-(4-aminophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound creates a highly electron-deficient aromatic system, favoring interactions with electron-rich biological targets (e.g., enzyme active sites) . Fluorine (-F) introduces moderate electronegativity without significant steric bulk, enhancing solubility and bioavailability .

Heterocyclic vs. Phenyl Backbones :

  • Thienyl derivatives (e.g., 2-thienyl in CAS 332061-91-3) introduce sulfur atoms, enabling hydrogen bonding and interactions with metal ions in proteins .
  • Trifluorophenyl analogs (CAS 1204818-19-8) combine electronegativity and lipophilicity, improving resistance to metabolic degradation .

Positional Isomerism: The 4-amino-3-phenylbutyric acid isomer (CAS 52992-48-0) shifts the amine group to the fourth carbon, altering steric and electronic profiles. This may reduce steric hindrance compared to the 3-amino-4-aryl structure .

Research and Application Insights

  • Pharmaceutical Intermediates: Suppliers like Shanghai PI Chemicals and BLD Pharmatech list these compounds as chiral building blocks for drug synthesis . The nitro and cyano derivatives are likely used in protease inhibitors or kinase-targeted therapies.
  • Solubility and Stability : The fluorophenyl analog’s lower molecular weight (233.67 vs. 260.67) suggests higher aqueous solubility, advantageous for formulation . Nitro-substituted compounds require inert storage conditions due to oxidative sensitivity .

Biological Activity

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, commonly referred to as GABOB (gamma-aminobutyric acid derivative), is a chiral amino acid derivative notable for its potential therapeutic applications, particularly in neurology. This compound's structure, featuring an amino group and a nitrophenyl moiety, enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H14_{14}ClN1_{1}O2_{2}. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays and therapeutic formulations.

The biological activity of this compound is primarily attributed to its interaction with the GABAergic system. It acts as a modulator of GABA receptors, potentially influencing neurotransmission and providing therapeutic effects for conditions such as epilepsy and anxiety disorders.

Key Mechanisms:

  • GABA Receptor Modulation : The compound may enhance GABAergic activity, leading to increased inhibitory neurotransmission.
  • Enzyme Interaction : It interacts with enzymes such as esterases and lipases, serving as a substrate that can influence metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential benefits in treating neurological disorders by modulating GABAergic signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveModulates GABA receptors; potential in epilepsy treatment
AntimicrobialPotential activity against bacterial strains; further studies needed
Enzyme InteractionActs as a substrate for esterases and lipases

Case Study: Neuroprotective Potential

A study focusing on the effects of this compound on neuronal cultures demonstrated significant neuroprotective effects against oxidative stress. The compound was found to reduce apoptosis in neuronal cells exposed to neurotoxic agents, indicating its potential for therapeutic use in neurodegenerative diseases.

Q & A

Q. What synthetic strategies are commonly employed for (R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:
  • Protection of the amino group : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups are used to prevent unwanted side reactions during synthesis .
  • Coupling reactions : The 4-nitrophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under basic conditions.
  • Deprotection and salt formation : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the hydrochloride salt .
  • Purification : Recrystallization or column chromatography ensures high enantiomeric excess (≥99% by HPLC) .

Q. How is the enantiomeric purity of this compound validated in research settings?

  • Methodological Answer :
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Retention times and peak areas quantify purity .
  • Polarimetry : Specific rotation values (e.g., +13.5° to +17.5° for related Boc-protected analogs) confirm optical activity .
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrophenyl) and carbon backbone integrity. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.06 for free base; 297.03 for hydrochloride) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence reactivity in peptide synthesis?

  • Methodological Answer :
  • Electron-withdrawing effects : The nitro group reduces electron density on the phenyl ring, enhancing stability of intermediates but slowing nucleophilic aromatic substitution.
  • Steric hindrance : The bulky nitrophenyl group may restrict conformational flexibility in peptide chains, affecting binding affinity in target proteins.
  • Applications : Used in protease inhibitor studies due to its ability to mimic transition-state analogs .

Q. What computational methods model the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with exact exchange terms (as in Becke’s 1993 framework) predict ionization potentials, electron affinity, and charge distribution .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in aqueous or biological environments.
  • Docking studies : Evaluates interactions with enzymatic active sites (e.g., dipeptidyl peptidase-4 for diabetes research) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer :
  • Catalyst optimization : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) must achieve high turnover numbers (TON > 1,000) to reduce costs .
  • Crystallization control : Solvent polarity and cooling rates are tuned to prevent racemization during salt formation.
  • Process analytics : In-line PAT (Process Analytical Technology) tools monitor chiral purity in real-time during large-batch production .

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